Myrtecaine lauryl sulfate

Description

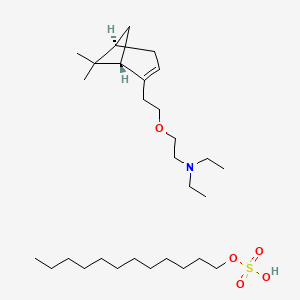

Properties

Molecular Formula |

C29H57NO5S |

|---|---|

Molecular Weight |

531.8 g/mol |

IUPAC Name |

2-[2-[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethoxy]-N,N-diethylethanamine;dodecyl hydrogen sulfate |

InChI |

InChI=1S/C17H31NO.C12H26O4S/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h7,15-16H,5-6,8-13H2,1-4H3;2-12H2,1H3,(H,13,14,15)/t15-,16-;/m1./s1 |

InChI Key |

CSNQMCPDWAQQHH-QNBGGDODSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCOCCC1=CC[C@@H]2C[C@H]1C2(C)C |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)O.CCN(CC)CCOCCC1=CCC2CC1C2(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to Myrtecaine (B1216821) Lauryl Sulfate (B86663)

The synthesis of myrtecaine lauryl sulfate is primarily achieved through a straightforward acid-base reaction, leveraging the basic nature of the myrtecaine molecule and the acidic properties of lauryl sulfuric acid. This process involves two key stages: the formation of the lauryl sulfate anion and its subsequent salt formation with the protonated myrtecaine cation.

The initial step in the synthesis of the lauryl sulfate component involves the esterification of dodecyl alcohol (lauryl alcohol). This is a well-established industrial process with several common sulfonating agents. The most frequently employed reagents are sulfur trioxide, oleum (a solution of sulfur trioxide in sulfuric acid), and chlorosulfuric acid atamanchemicals.comwikipedia.org. The reaction of dodecyl alcohol with one of these agents yields hydrogen lauryl sulfate (lauryl sulfuric acid), the acidic precursor to the lauryl sulfate anion wikipedia.org.

Once hydrogen lauryl sulfate is formed, the subsequent step is a neutralization reaction with myrtecaine. Myrtecaine, with the chemical name 2-(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy)-N,N-diethylethan-1-amine, possesses a tertiary amine group that readily acts as a base medkoo.comnih.gov. In the presence of the acidic hydrogen lauryl sulfate, the tertiary amine of myrtecaine is protonated, forming the myrtecainium cation. This cation then forms an ionic bond with the lauryl sulfate anion, resulting in the formation of this compound. This salt formation is a thermodynamically favorable process driven by the electrostatic attraction between the oppositely charged ions.

The general reaction can be represented as follows:

Step 1: Sulfation of Dodecyl Alcohol CH₃(CH₂)₁₁OH + SO₃ → CH₃(CH₂)₁₁OSO₃H

Step 2: Salt Formation with Myrtecaine CH₃(CH₂)₁₁OSO₃H + C₁₇H₃₁NO → [C₁₇H₃₁NH]⁺[CH₃(CH₂)₁₁OSO₃]⁻

The optimization of the synthesis of this compound would focus on maximizing the yield and purity of the final product. Key parameters to consider include reaction temperature, stoichiometry of reactants, and the choice of solvent.

For the sulfation of dodecyl alcohol, the reaction temperature is a critical parameter. The reaction is typically carried out at controlled temperatures to prevent side reactions and degradation of the product. For instance, when using sulfur trioxide, the reaction is often conducted in a vertical reactor at around 32°C atamanchemicals.com. Following the sulfation, a rapid cooling to approximately 50°C is employed before neutralization atamanchemicals.com.

In the salt formation step, the stoichiometry between myrtecaine and hydrogen lauryl sulfate should be carefully controlled to ensure complete reaction and to avoid the presence of unreacted starting materials in the final product. A molar ratio close to 1:1 is theoretically ideal. The choice of solvent is also important; a solvent that can dissolve both myrtecaine and hydrogen lauryl sulfate would be preferable to ensure a homogeneous reaction mixture. The final product can then be isolated by precipitation or by removal of the solvent.

| Parameter | Typical Range | Rationale |

| Sulfation Temperature | 30-40°C | To control the exothermic reaction and prevent side product formation. |

| Neutralization Temperature | 50-60°C | To ensure a complete and rapid acid-base reaction. |

| Molar Ratio (Myrtecaine:Lauryl Sulfuric Acid) | 1:1 to 1:1.05 | To drive the reaction to completion and minimize unreacted myrtecaine. |

| Solvent | Aprotic organic solvents | To facilitate the dissolution of reactants and the precipitation of the salt. |

Exploration of Alternative Synthetic Pathways and Novel Precursors

While the direct salt formation is the most straightforward method, alternative pathways could be explored. One possibility is a one-pot synthesis where the sulfation of dodecyl alcohol and the neutralization with myrtecaine occur in the same reaction vessel. This approach could offer advantages in terms of process efficiency and reduced waste.

Regarding novel precursors, for the lauryl sulfate moiety, alternatives to dodecyl alcohol could be considered, such as dodecyl halides, which could be reacted with a sulfate source. For the myrtecaine moiety, precursors in its own synthesis could potentially be intercepted and modified to incorporate the lauryl sulfate chain.

Design and Synthesis of Structurally Related Analogues for Comparative Chemical Studies

The synthesis of analogues of this compound allows for the investigation of structure-activity relationships and can lead to compounds with improved properties. Modifications can be made to both the myrtecaine part of the molecule and the lauryl sulfate chain.

The myrtecaine molecule offers several sites for modification. The tertiary amine could be quaternized to create a permanently charged cation, which might alter the compound's interaction with biological membranes. The bicyclic heptene core, derived from myrtenol, could be saturated or functionalized to explore the impact of lipophilicity and steric bulk on the compound's properties. Furthermore, the length of the ethoxy-ethanamine side chain could be varied to modulate the distance between the lipophilic core and the cationic center.

| Modification Site | Potential Change | Expected Impact |

| Tertiary Amine | Quaternization (e.g., with methyl iodide) | Permanent positive charge, altered solubility and biological interactions. |

| Bicyclic Heptene | Hydrogenation to a saturated ring | Increased flexibility and lipophilicity. |

| Side Chain | Variation in the number of ethylene (B1197577) glycol units | Altered hydrophilic-lipophilic balance (HLB). |

The lauryl sulfate component can also be modified to create analogues. The length of the alkyl chain can be varied to produce sulfates with different chain lengths, such as octyl sulfate or cetyl sulfate. This would directly impact the surfactant properties of the molecule. The position of the sulfate group on the alkyl chain could also be altered, moving it from a terminal to an internal position.

| Component | Modification Strategy | Example |

| Alkyl Chain Length | Use of different fatty alcohols | Sodium octyl sulfate, Sodium cetyl sulfate |

| Anionic Headgroup | Use of different sulfonating/carboxylating agents | Dodecylbenzenesulfonate, Dodecanoate |

| Counter-ion | Ion exchange chromatography | Replacement of sulfate with phosphate or carbonate |

Advanced Spectroscopic and Chromatographic Characterization

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry is indispensable for determining the molecular weight and probing the structure of Myrtecaine (B1216821) lauryl sulfate (B86663) through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular mass of a compound, which is critical for confirming its elemental composition. For Myrtecaine lauryl sulfate, HRMS analysis yields an exact mass that distinguishes it from other compounds with the same nominal mass. The theoretically calculated exact mass serves as a reference for experimental determination.

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₇NO₅S | PubChem |

| Exact Mass | 531.39574 Da | nih.gov |

| Monoisotopic Mass | 531.39574509 Da | nih.gov |

This exact mass measurement is fundamental for confirming the identity of the intact ionic compound in analytical samples.

Tandem Mass Spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and analyze the resulting fragment ions, offering deep insights into the molecule's structure. In the case of this compound, the analysis would typically involve the separate fragmentation of the myrtecaine cation and the lauryl sulfate anion.

Fragmentation of Lauryl Sulfate Anion: The precursor lauryl sulfate anion ([M-H]⁻ at m/z 265.15) readily fragments under collision-induced dissociation. The primary fragmentation pathway involves the cleavage of the ester bond, leading to the formation of a highly stable bisulfate anion radical. nih.gov

Key Fragment: m/z 97, corresponding to the [HSO₄]⁻ ion. This is often the base peak in the negative ion fragmentation spectrum of alkyl sulfates. nih.gov

Fragmentation of Myrtecaine Cation: The myrtecaine cation (m/z 266.25) would exhibit a more complex fragmentation pattern due to its bicyclic structure and side chain. Expected fragmentation pathways include:

Cleavage of the C-O ether bond, separating the diethylaminoethanol moiety from the bicyclic pinene structure.

Loss of neutral fragments such as ethylene (B1197577) from the N,N-diethyl groups.

Ring-opening and rearrangement reactions characteristic of terpene-based structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound, providing detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information on the chemical environment of each nucleus.

¹H NMR: The proton spectrum would show distinct signals for the myrtecaine and lauryl sulfate moieties. Key expected resonances for the lauryl sulfate portion include a triplet around 0.9 ppm for the terminal methyl group (CH₃), a broad multiplet between 1.2-1.4 ppm for the bulk of the methylene (B1212753) (CH₂) groups, and a triplet near 4.0 ppm for the methylene group adjacent to the sulfate (–CH₂OSO₃⁻). The myrtecaine portion would show signals for the gem-dimethyl groups on the bicyclic ring, a characteristic signal for the vinylic proton, and distinct signals for the protons on the ethoxy chain and the ethyl groups attached to the nitrogen.

¹³C NMR: The carbon spectrum would complement the proton data. The lauryl sulfate chain would show a signal for the terminal methyl carbon around 14 ppm, a series of signals between 22-32 ppm for the methylene carbons, and a downfield signal around 68 ppm for the carbon bonded to the sulfate group. The myrtecaine cation would display a larger number of signals corresponding to its more complex structure, including quaternary carbons of the bicyclic bridgehead, sp² carbons of the double bond, and carbons of the side chain.

Predicted ¹H NMR Chemical Shifts (ppm)

| Moiety | Functional Group | Predicted Shift (ppm) |

|---|---|---|

| Lauryl Sulfate | Terminal CH₃ | ~0.9 (t) |

| Bulk (CH₂)ₙ | ~1.2-1.4 (m) | |

| α-CH₂ (to sulfate) | ~4.0 (t) | |

| Myrtecaine | gem-Dimethyl (ring) | ~0.8-1.3 (s) |

| Vinylic =CH | ~5.4 (br s) | |

| O-CH₂-CH₂-N | ~3.8 (t), ~2.9 (t) |

Predicted ¹³C NMR Chemical Shifts (ppm)

| Moiety | Functional Group | Predicted Shift (ppm) |

|---|---|---|

| Lauryl Sulfate | Terminal CH₃ | ~14 |

| Bulk (CH₂)ₙ | ~22-32 | |

| α-CH₂ (to sulfate) | ~68 | |

| Myrtecaine | C=C (alkene) | ~120, ~144 |

| C-O (ether) | ~65-75 |

Two-dimensional NMR experiments are essential to assemble the complete molecular structure by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu It would be used to trace the connectivity of the entire lauryl sulfate alkyl chain and to map out the spin systems within the myrtecaine bicyclic ring and its side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). sdsu.edu This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for connecting structural fragments that lack direct proton-proton couplings. For instance, HMBC could establish the connectivity between the ethoxy side chain and the bicyclic pinene ring in the myrtecaine cation.

Vibrational Spectroscopy for Functional Group Identification and Polymorphic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, key absorption bands would confirm the presence of its constituent parts. A significant finding in studies of similar compounds is the strong absorption from the sulfate group. The S=O stretching vibrations are particularly prominent and are expected in the 1210-1260 cm⁻¹ region. nih.gov The C-H stretching vibrations from the long alkyl chain and the terpene structure would be observed between 2850-3000 cm⁻¹. libretexts.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|---|

| Alkane/Alkyl | C-H | Stretch | 2850 - 2960 |

| Alkene | =C-H | Stretch | 3010 - 3095 |

| Alkene | C=C | Stretch | 1640 - 1680 |

| Ether | C-O | Stretch | 1050 - 1150 |

| Sulfate | S=O | Asymmetric Stretch | 1210 - 1260 nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum is unique to the molecule and provides a molecular fingerprint. The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of the molecule's functional groups.

For the lauryl sulfate portion of the molecule, characteristic absorption bands are expected. Studies on similar compounds, such as sodium lauryl sulfate (SLS), show strong absorption bands related to the sulfate group. The S=O stretching vibrations are particularly prominent and typically appear in the 1220-1260 cm⁻¹ region. nih.gov The interaction of these sulfate groups with the myrtecaine cation may cause shifts in these bands. Additionally, the long hydrocarbon chain of the lauryl group gives rise to characteristic C-H stretching and bending vibrations.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfate (SO₄²⁻) | Asymmetric S=O Stretch | ~1210 - 1260 |

| Sulfate (SO₄²⁻) | Symmetric S-O Stretch | ~1060 - 1085 |

| Alkane (Lauryl) | C-H Asymmetric Stretch | ~2950 - 2970 |

| Alkane (Lauryl) | C-H Symmetric Stretch | ~2850 - 2870 |

Data is inferred from spectral data for sodium lauryl sulfate. nih.govshimadzu.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. nih.gov It relies on the inelastic scattering of monochromatic light, known as the Raman effect. nih.gov While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for characterizing the C-C and C-S skeletal backbone vibrations. The sulfate group also exhibits Raman-active modes. The non-invasive nature of this technique allows for analysis with minimal sample preparation. nih.gov Coupling Raman spectroscopy with a confocal microscope can provide high-resolution spatial information about the distribution of the compound in a mixture or formulation. nih.gov

Table 2: Potential Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Sulfate (SO₄²⁻) | Symmetric S-O Stretch | ~980 - 1000 |

| Alkane (Lauryl) | C-C Skeletal Stretch | ~800 - 1150 |

| Alkane (Lauryl) | C-H Stretch | ~2800 - 3000 |

Expected shifts are based on general vibrational modes for the constituent functional groups.

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic techniques are vital for separating this compound from impurities and for its quantitative determination. The choice of method depends on the properties of the compound and the nature of the impurities being analyzed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantitative analysis of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for such molecules.

Method development involves optimizing several parameters to achieve adequate separation. A validated method for analyzing un-sulfated alcohol impurities in sodium lauryl sulfate provides a relevant starting point. nih.gov Such a method uses a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and water. nih.gov Due to the lack of a strong UV chromophore in the lauryl sulfate chain, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be necessary. nih.gov

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate. frontiersin.org Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. frontiersin.orgnih.gov

Table 3: Example HPLC Method Parameters for Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Waters Symmetry C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (70:30 v/v) |

| Flow Rate | 3.0 mL/min |

| Column Temperature | 50°C |

| Detector | Refractive Index (RI) |

| Injection Volume | 10 µL |

Parameters are adapted from a validated method for un-sulfated alcohols in sodium lauryl sulfate. nih.gov

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in this compound. researchgate.net These impurities can originate from starting materials, synthetic by-products, or residual solvents. thermofisher.com The technique separates compounds based on their boiling points and interaction with the stationary phase in a capillary column. thermofisher.com

A typical GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used for impurity profiling. nih.gov The MS detector provides structural information, aiding in the identification of unknown impurities. thermofisher.com Headspace GC (HS-GC) is a particularly useful variation for analyzing residual solvents without injecting the non-volatile this compound onto the column. researchgate.net

Table 4: General GC Conditions for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | TraceGOLD TG-5MS (30 m × 0.25 mm I.D. × 0.25 µm film) or similar |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 50°C initial, ramp to 320°C at 20°C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Conditions represent a typical setup for pharmaceutical impurity profiling. thermofisher.com

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. researchgate.net The most common mode, Capillary Zone Electrophoresis (CZE), separates species based on their charge-to-size ratio. mdpi.com

This technique could be applied to the analysis of this compound to assess its purity in terms of charged impurities. It offers an alternative to ion-exchange chromatography with advantages such as high efficiency, short analysis times, and minimal solvent consumption. researchgate.net The method would involve dissolving the sample in a background electrolyte (BGE) and applying a high voltage across a fused-silica capillary. The myrtecaine cation and lauryl sulfate anion would migrate at different rates, as would any charged impurities, allowing for their separation and quantification. nih.govnih.gov

X-Ray Diffraction (XRD) for Crystalline Structure and Polymorphism Studies

X-Ray Diffraction (XRD) is a critical analytical technique for characterizing the solid-state properties of crystalline materials. uny.ac.id Powder X-ray Diffraction (PXRD) is used to obtain a diffraction pattern that serves as a fingerprint for the compound's specific crystal structure. nih.gov

The study of polymorphism—the ability of a substance to exist in two or more crystalline forms—is crucial in pharmaceutical development, as different polymorphs can have different physicochemical properties, such as solubility and stability. researchgate.net XRD is the primary tool for identifying and distinguishing between different polymorphic forms. rigaku.com Each polymorph will produce a unique diffraction pattern. rigaku.com While single-crystal XRD can be used to determine the absolute three-dimensional structure of a new crystalline form, PXRD is used for routine identification, quality control, and stability studies to monitor for any phase transformations. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic characteristics of a molecule. These calculations can predict molecular geometry, electronic structure, and a variety of properties that govern the reactivity and intermolecular interactions of myrtecaine (B1216821) lauryl sulfate (B86663).

The electronic structure of myrtecaine lauryl sulfate can be investigated using methods like Density Functional Theory (DFT). Such analyses reveal the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound Components

| Component | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Myrtecaine Cation | -5.8 | 1.2 | 7.0 |

Note: This data is illustrative and represents typical values for similar molecular structures.

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution around a molecule. For this compound, an ESP map would highlight the electronegative regions, primarily around the sulfate head of the lauryl sulfate anion, and the electropositive areas, associated with the myrtecaine cation. This information is critical for understanding how the molecule will interact with other molecules and its environment, including solvent molecules and biological membranes. The charge distribution can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom in the molecule.

Table 2: Illustrative Partial Atomic Charges for Key Moieties in this compound

| Moiety | Atom | Partial Charge (e) |

|---|---|---|

| Lauryl Sulfate | Sulfate Group (average) | -0.8 |

| Lauryl Sulfate | Alkyl Chain (average per CH2) | -0.05 |

| Myrtecaine | Quaternary Nitrogen | +0.9 |

Note: This data is hypothetical and for illustrative purposes only.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of this compound is not rigid; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest energy) and to map the potential energy surface (PES) associated with these conformational changes. By systematically rotating key dihedral angles and calculating the corresponding energy, a PES can be constructed. This analysis is crucial for understanding the flexibility of the molecule and the energetic barriers between different conformations, which in turn influences its physical and biological properties.

Molecular Dynamics Simulations of Compound Behavior in Different Solvents

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide a detailed picture of the interactions of this compound with its environment, such as different solvents, and with other this compound molecules.

In an MD simulation, the trajectory of each atom in the system is calculated over time by solving Newton's equations of motion. By simulating this compound in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent molecules arrange themselves around the solute. This provides insights into the solvation shell structure and the dynamics of solvent-solute interactions. For an amphiphilic molecule like this compound, these simulations would show the hydrophilic sulfate head interacting favorably with polar solvents like water, while the hydrophobic myrtecaine and lauryl tail would be surrounded by a more ordered arrangement of water molecules.

A key characteristic of surfactants like this compound is their ability to self-assemble into larger structures, such as micelles, in solution. MD simulations are particularly well-suited to study this phenomenon. By simulating a system containing multiple this compound molecules in a solvent above a certain concentration (the critical micelle concentration), the spontaneous formation of micelles can be observed. These simulations provide valuable information on the size, shape, and structure of the resulting micelles, as well as the dynamics of their formation and stability. Studies on similar surfactants like sodium lauryl sulfate have extensively used MD simulations to understand micellization processes nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net.

Table 3: Simulated Properties of a Hypothetical this compound Micelle in Aqueous Solution

| Property | Simulated Value |

|---|---|

| Aggregation Number | 50-100 molecules |

| Radius of Gyration | 2.0 - 3.5 nm |

| Shape | Spherical to ellipsoidal |

Note: These values are illustrative and based on typical findings for similar surfactants.

In Silico Prediction of Physicochemical Parameters (e.g., LogP, Solubility, pKa)

The PubChem database contains computed properties for this compound (CID 132940870). nih.gov These parameters are derived from computational models and offer a theoretical glimpse into the compound's characteristics.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 531.8 g/mol | PubChem nih.gov |

| Molecular Formula | C29H57NO5S | PubChem nih.gov |

| XLogP3-AA (Predicted LogP) | 6.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 6 | PubChem nih.gov |

| Rotatable Bond Count | 25 | PubChem nih.gov |

| Exact Mass | 531.39574509 Da | PubChem nih.gov |

| Topological Polar Surface Area | 84.5 Ų | PubChem nih.gov |

| Heavy Atom Count | 36 | PubChem nih.gov |

Note: The XLogP3-AA value is a predicted logarithm of the octanol-water partition coefficient (LogP), a key indicator of a substance's lipophilicity. The solubility and pKa values for the combined salt are not available in the searched public databases.

Theoretical Ligand-Receptor Docking and Binding Site Predictions (Purely Chemical Interaction, Not Biological Activity)

Theoretical ligand-receptor docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a potential drug molecule with its protein target.

A comprehensive search of scientific literature reveals a lack of published studies on the theoretical ligand-receptor docking and binding site predictions specifically for the chemical interactions of this compound. While the individual components, myrtecaine and lauryl sulfate, have been subjects of various studies, their combined form as this compound has not been explored through these computational methods in the available scientific literature. Therefore, no data on its purely chemical ligand-receptor interactions or predicted binding sites can be presented.

Supramolecular Chemistry and Aggregation Behavior

Critical Micelle Concentration (CMC) Determination and Factors Influencing CMC

The CMC is a critical parameter that defines the concentration at which individual surfactant molecules (unimers) begin to associate into micelles. Below the CMC, myrtecaine (B1216821) lauryl sulfate (B86663) exists primarily as monomers in solution. As the concentration increases to the CMC, there is a sharp change in several physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure, which allows for the experimental determination of the CMC. The aggregation is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic lauryl chains and water molecules.

The CMC of an ionic surfactant like myrtecaine lauryl sulfate is significantly influenced by both temperature and the ionic strength of the solution.

Temperature: The relationship between temperature and the CMC for ionic surfactants is typically not linear. For sodium dodecyl sulfate (SDS), the CMC generally decreases as the temperature rises from low values, reaching a minimum around 25-30°C, and then gradually increases with a further increase in temperature. This U-shaped behavior results from two opposing effects of temperature. Initially, increasing temperature enhances the hydrophobic effect by disrupting the structured water molecules surrounding the hydrophobic tail, which favors micellization and lowers the CMC. However, at higher temperatures, the increased kinetic energy of the surfactant molecules and the disruption of hydration of the hydrophilic head groups can hinder aggregation, leading to a higher CMC.

Table 1: Effect of Temperature on the CMC of Sodium Lauryl Sulfate (SLS) in Water

| Temperature (°C) | CMC (mM) |

|---|---|

| 15 | 8.7 |

| 25 | 8.2 |

| 30 | 8.1 |

This interactive table is based on typical values for Sodium Lauryl Sulfate to illustrate the general temperature-dependent trend of lauryl sulfate surfactants.

Ionic Strength: The addition of electrolytes to a solution of this compound generally leads to a decrease in its CMC. The added ions, particularly the counter-ions (cations), can shield the electrostatic repulsion between the negatively charged sulfate head groups in the micelle. This reduction in repulsion allows the surfactant molecules to pack more easily and form micelles at a lower concentration. The magnitude of this effect depends on the concentration and valence of the added salt. Higher concentrations and higher valence of counter-ions lead to a more significant reduction in the CMC.

Table 2: Effect of Ionic Strength (NaCl) on the CMC of Sodium Lauryl Sulfate (SLS) at 25°C

| NaCl Concentration (M) | CMC (mM) |

|---|---|

| 0.00 | 8.2 |

| 0.01 | 5.5 |

| 0.05 | 2.6 |

This interactive table illustrates the typical effect of added electrolyte on the CMC of Sodium Lauryl Sulfate.

Influence of Counter-Ion: The nature of the counter-ion has a profound effect on the micellization of lauryl sulfate. In this compound, the counter-ion is the bulky, organic myrtecaine cation (C₁₇H₃₁NO)⁺. This differs significantly from the small, inorganic sodium ion in SLS. The binding of counter-ions to the micelle surface reduces the electrostatic repulsion between the head groups. The effectiveness of a counter-ion in promoting micellization (i.e., lowering the CMC) generally increases with its size and polarizability, and decreases with its hydrated radius. For simple alkali metal sulfates, the CMC decreases in the order Li⁺ > Na⁺ > K⁺ > Cs⁺, which is related to the decreasing size of the hydrated ion and stronger binding to the micelle.

The myrtecaine cation is considerably larger and more hydrophobic than a sodium ion. Its larger size and potential for hydrophobic interactions with the micelle core would lead to a much stronger binding to the micelle surface. This enhanced counter-ion binding would more effectively neutralize the charge of the sulfate head groups, significantly reducing electrostatic repulsion and thereby lowering the CMC compared to Sodium Lauryl Sulfate.

Influence of Alkyl Chain Length: The length of the hydrophobic alkyl chain is a primary determinant of the CMC. For a homologous series of surfactants, the CMC decreases significantly as the alkyl chain length increases. This is because a longer chain results in a greater hydrophobic effect, providing a stronger driving force for the molecule to escape the aqueous environment by forming micelles. The relationship can be described by the following equation:

log(CMC) = A - B * n

where 'n' is the number of carbon atoms in the alkyl chain, and 'A' and 'B' are constants for a given surfactant series and temperature. For example, sodium tetradecyl sulfate (14 carbons) has a lower CMC than sodium dodecyl (lauryl) sulfate (12 carbons), which in turn has a lower CMC than sodium decyl sulfate (10 carbons).

Table 3: Effect of Alkyl Chain Length on the CMC of Sodium Alkyl Sulfates at 25°C

| Surfactant | Alkyl Chain Length | CMC (mM) |

|---|---|---|

| Sodium Octyl Sulfate | 8 | 130 |

| Sodium Decyl Sulfate | 10 | 33 |

| Sodium Lauryl Sulfate | 12 | 8.2 |

This interactive table demonstrates the inverse relationship between alkyl chain length and CMC for sodium alkyl sulfates.

Characterization of Micellar Structure and Morphology in Solution

The size, shape, and internal structure of this compound micelles can be investigated using a variety of advanced scattering and imaging techniques.

SAXS and SANS are powerful techniques for characterizing the structure of micelles in solution on the nanometer scale. These methods provide information about the micelle's shape, size, aggregation number (the number of surfactant molecules per micelle), and internal core-shell structure.

For sodium lauryl sulfate, SAXS and SANS studies have shown that at concentrations just above the CMC, the micelles are generally small and spherical. The hydrophobic lauryl chains form a liquid-like core, while the hydrated sulfate head groups and bound counter-ions form the outer shell or corona. As the surfactant or salt concentration increases, a transition from spherical to larger, rod-like or ellipsoidal micelles can occur. SAXS analysis can provide parameters such as the core radius, shell thickness, and aggregation number. For SLS, typical spherical micelles might have a radius of around 20 Å (2 nm) and an aggregation number between 60 and 100.

TEM and DLS are complementary techniques used to determine the size and morphology of surfactant aggregates.

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the micelles, offering insights into their shape and size distribution. However, the technique requires samples to be dried, which can potentially alter the structure of the micelles from their state in solution. Cryo-TEM, where the sample is flash-frozen, can mitigate these artifacts and provide a more accurate representation of the micellar morphology in the hydrated state.

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius (the effective size of the micelle including its hydration layer) by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the micelles in solution. It is a non-invasive technique that provides information on the average particle size and polydispersity (the width of the size distribution). For SLS, DLS would typically show a hydrodynamic radius slightly larger than the radius determined by SAXS, due to the inclusion of the hydration shell in the DLS measurement.

Interactions with Model Chemical Systems and Interfaces

The amphiphilic nature of this compound governs its interactions with various chemical systems and its behavior at interfaces. The micelles can act as nano-reservoirs to solubilize hydrophobic compounds that are otherwise insoluble in water. This process, known as micellar solubilization, involves the incorporation of the hydrophobic molecules into the core of the micelle.

At interfaces, such as the air-water or oil-water interface, this compound molecules orient themselves with their hydrophobic tails directed away from the water and their hydrophilic heads in the water. This adsorption at the interface lowers the interfacial tension, a key property for emulsification and wetting. The interaction of lauryl sulfate with polymers, proteins, and other molecules is complex, involving both electrostatic interactions between the sulfate head group and charged sites on the other molecule, and hydrophobic interactions.

Compound Partitioning into Lipid Bilayers and Membrane Mimics

The partitioning of this compound into lipid bilayers is a complex process influenced by both the myrtecaine cation and the lauryl sulfate anion. Local anesthetics, such as myrtecaine, are amphiphilic molecules that interact with and partition into lipid membranes. nih.govmdpi.com This partitioning is a key aspect of their mechanism of action, as they need to cross the nerve cell membrane. mdpi.com

The neutral form of a local anesthetic generally partitions more readily into the hydrophobic core of the lipid bilayer compared to its protonated, charged form. semanticscholar.org Studies on similar local anesthetics, like tetracaine, show that they tend to accumulate just inside the region of the lipid headgroups. The lauryl sulfate anion, as a surfactant, can also interact with and disrupt lipid bilayers, potentially increasing membrane fluidity and facilitating the penetration of the myrtecaine cation. At concentrations below its CMC, lauryl sulfate monomers can insert into the bilayer, and at concentrations above the CMC, micelles can extract lipid molecules from the membrane, leading to its solubilization.

The partitioning behavior can be quantified by the partition coefficient (K), which describes the equilibrium distribution of the compound between the lipid membrane and the aqueous buffer. For local anesthetics, this partitioning is influenced by factors such as the lipid composition of the membrane and the pH of the surrounding medium, which affects the ionization state of the anesthetic molecule. semanticscholar.org

Surface Activity and Interfacial Tension Studies

The surface activity of this compound is primarily determined by the lauryl sulfate anion. Like other surfactants, it will adsorb at the air-water interface, orienting its hydrophobic tail towards the air and its hydrophilic head towards the water. This adsorption reduces the surface tension of the water. bris.ac.ukdrugbank.com As the concentration of the surfactant increases, the surface tension decreases until the CMC is reached, at which point the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. wikipedia.org After the CMC, the surface tension remains relatively constant. ualberta.ca

The effectiveness of a surfactant is often characterized by its CMC and the surface tension at the CMC (γ_cmc). For sodium lauryl sulfate (SLS) in pure water at 25°C, the CMC is approximately 8 x 10⁻³ mol/L. wikipedia.org

Table 1: Surface Tension of Aqueous Sodium Lauryl Sulfate (SLS) Solutions at 25°C

| Concentration of SLS (mM) | Surface Tension (mN/m) |

| 0 | 72.0 |

| 1 | 55.0 |

| 2 | 48.0 |

| 4 | 42.0 |

| 6 | 40.0 |

| 8 (CMC) | 39.0 |

| 10 | 39.0 |

This is an interactive table. You can sort and filter the data. Data is illustrative and based on typical values for SLS.

This compound is also expected to be effective at reducing the interfacial tension between two immiscible liquids, such as oil and water. The amphiphilic lauryl sulfate anions would accumulate at the oil-water interface, lowering the energy required to increase the interfacial area and facilitating the formation of emulsions. The reduction of interfacial tension is a critical property in many applications, including pharmaceutical formulations and cleaning products. acs.org Studies on SLS have shown its ability to significantly lower the interfacial tension against various oils.

Table 2: Interfacial Tension of Aqueous Sodium Lauryl Sulfate (SLS) Solutions against n-Heptane at 25°C

| Concentration of SLS (wt%) | Interfacial Tension (mN/m) |

| 0.001 | 10.5 |

| 0.01 | 8.2 |

| 0.1 | 6.5 |

| 0.5 | 5.1 |

This is an interactive table. You can sort and filter the data. Data is illustrative and based on typical values for SLS against a model nonpolar liquid.

Solubilization and Encapsulation of Hydrophobic Molecules within Micellar Systems

Above its critical micelle concentration, this compound is expected to form micelles in aqueous solution. These micelles are aggregates of lauryl sulfate anions, with their hydrophobic tails forming a core and their hydrophilic sulfate heads forming an outer shell, or corona, that interacts with the surrounding water. wikipedia.org The myrtecaine cations would be associated with this negatively charged corona.

The hydrophobic core of these micelles provides a microenvironment capable of solubilizing poorly water-soluble (hydrophobic) molecules. This process, known as micellar solubilization, is a key function of surfactants and is crucial in many pharmaceutical and industrial applications. researchgate.netcolab.ws The ability of lauryl sulfate micelles to increase the apparent aqueous solubility of various hydrophobic drugs has been extensively studied. researchgate.netnih.gov

The location of a solubilized molecule within the micelle depends on its polarity. Nonpolar molecules are typically located in the hydrophobic core, while molecules with some polarity may be found in the "palisade" layer between the core and the hydrophilic headgroups. researchgate.net The efficiency of solubilization can be described by the molar solubilization ratio (MSR), which is the number of moles of the hydrophobic substance solubilized per mole of surfactant in the micelles.

Table 3: Molar Solubilization Ratio (MSR) of Various Hydrophobic Compounds in Sodium Lauryl Sulfate (SLS) Micelles

| Hydrophobic Compound | Molar Solubilization Ratio (MSR) |

| Naphthalene | 0.045 |

| Pyrene | 0.021 |

| Fenofibrate | 0.015 |

| Danazol | 0.033 |

This is an interactive table. You can sort and filter the data. Data is illustrative and based on published values for SLS with model hydrophobic compounds. nih.gov

The formation of these micellar systems allows for the encapsulation and delivery of hydrophobic drugs. The encapsulation within the micellar core can protect the drug from degradation and control its release. researchgate.net

Chemical Stability, Degradation Kinetics, and Environmental Behavior

Hydrolytic Stability and Degradation Pathways under Various pH Conditions

No data available.

Photolytic Degradation Mechanisms and Photostability Assessment

No data available.

Oxidative Stability and Identification of Oxidative Degradation Products

No data available.

Thermal Degradation Profiles and Analysis of Thermal Decomposition Products

No data available.

Environmental Fate and Biotransformation Pathways

No data available.

Biodegradation Kinetics in Aquatic and Soil Systems

No data available.

Metabolite Identification from Environmental Degradation

No data available.

Adsorption and Desorption of Myrtecaine (B1216821) Lauryl Sulfate (B86663) in Environmental Matrices: An Overview

Currently, there is a notable lack of specific scientific literature and data concerning the adsorption and desorption characteristics of Myrtecaine lauryl sulfate in various environmental matrices such as soil, sediment, and sludge. While research exists for structurally related anionic surfactants, this information does not directly apply to the unique chemical properties and environmental behavior of this compound.

The adsorption and desorption behavior of a chemical compound in the environment is critical to understanding its potential for transport, bioavailability, and ultimately its environmental fate. Factors such as the compound's octanol-water partition coefficient (Kow), its ionic state, and the characteristics of the environmental matrix, including pH, organic carbon content, and clay mineralogy, all play a significant role in these processes. Without specific studies on this compound, a detailed analysis of its environmental mobility and persistence remains speculative.

Further research, including laboratory-based isotherm studies and field investigations, is necessary to determine key parameters such as the soil-water distribution coefficient (Kd), the organic carbon-water partition coefficient (Koc), and to understand the kinetics of its adsorption and desorption in relevant environmental compartments. This data would be essential for developing accurate environmental risk assessments and for predicting the compound's behavior and potential impact on ecosystems.

Given the absence of specific research findings, no data tables on the adsorption and desorption characteristics of this compound can be provided at this time.

Advanced Material Science Applications and Formulation Chemistry Non Biological

Role as a Chemical Stabilizer in Emulsion and Suspension Systems

Lauryl sulfate (B86663) salts are anionic surfactants widely recognized for their ability to stabilize emulsions and suspensions. drugbank.com An emulsion is a mixture of two or more immiscible liquids, like oil and water. In such systems, the lauryl sulfate anion positions itself at the oil-water interface, reducing the interfacial tension between the two phases. The hydrophobic lauryl tail orients towards the oil phase, while the hydrophilic sulfate head remains in the water phase. This action prevents the coalescence of the dispersed droplets, leading to a stable emulsion.

In suspensions, which consist of solid particles dispersed in a liquid, lauryl sulfate anions adsorb onto the surface of the solid particles. This imparts a negative charge to the particles, causing them to repel each other and preventing them from settling or aggregating. This stabilizing effect is crucial in the formulation of various industrial products.

Table 1: General Properties of Lauryl Sulfate Salts as Emulsion Stabilizers

| Property | Description |

| Mechanism | Reduction of interfacial tension between immiscible liquids. |

| Orientation | Hydrophobic tail in the non-polar phase, hydrophilic head in the polar phase. |

| Effect | Prevents coalescence of dispersed droplets, enhancing emulsion stability. |

| Typical Use Cases | Industrial coatings, paints, and various chemical formulations. elchemy.com |

Utilization in Foam Generation and Stabilization for Industrial Processes

The lauryl sulfate anion is a potent foaming agent, a property leveraged in numerous industrial processes. taylorfrancis.com When a solution containing a lauryl sulfate salt is agitated or has gas introduced into it, the surfactant molecules arrange themselves at the air-liquid interface. This reduces the surface tension of the liquid, allowing for the formation of bubbles (foam). taylorfrancis.com

Beyond foam generation, lauryl sulfates also contribute to foam stability. The surfactant molecules form a protective film around the gas bubbles, providing elasticity and surface viscosity that resists bubble collapse. This is critical in applications such as firefighting foams and in the production of lightweight concrete and gypsum boards. researchgate.net The characteristics of the foam, such as density and stability, can be influenced by the concentration of the lauryl sulfate and other formulation components. researchgate.net

Table 2: Foam Characteristics with Lauryl Sulfate Surfactants

| Parameter | Influence of Lauryl Sulfate | Industrial Relevance |

| Foamability | High; readily generates foam upon agitation or aeration. thegoodscentscompany.com | Production of foamed materials, cleaning agents. |

| Foam Stability | Good; creates a persistent foam structure. researchgate.net | Firefighting foams, lightweight construction materials. |

| Foam Density | Can be controlled by adjusting surfactant concentration and process parameters. researchgate.net | Tailoring material properties in manufacturing. |

Surface Modification Properties in Materials Science

In materials science, lauryl sulfate salts are utilized for surface modification. The adsorption of lauryl sulfate anions onto a material's surface can alter its properties, such as wettability and charge. For instance, treating a hydrophobic surface with a lauryl sulfate solution can render it more hydrophilic, as the hydrophobic tails of the surfactant adsorb to the surface, leaving the hydrophilic sulfate heads exposed to the surrounding environment.

This ability to modify surface properties is valuable in processes like mineral flotation, where the selective wetting of mineral particles is essential for their separation. It is also used to improve the dispersion of particles in a liquid medium, which is crucial for the performance of coatings, inks, and ceramics. Research has also explored the use of sodium lauryl sulfate to modify the surface of materials like graphene for biomedical applications. researchgate.net

Integration into Non-Biological Composites and Hybrid Materials

While specific data on myrtecaine (B1216821) lauryl sulfate is unavailable, the lauryl sulfate anion, in the form of other salts, can play a role in the formulation of non-biological composites and hybrid materials. As a dispersing agent, it can ensure the uniform distribution of fillers and reinforcing agents within a polymer matrix. This is critical for achieving the desired mechanical and physical properties of the composite material.

For example, in the creation of polymer-clay nanocomposites, lauryl sulfates can be used to exfoliate and disperse the clay platelets within the polymer, leading to enhanced strength, stiffness, and thermal stability of the final material. The surfactant facilitates the compatibility between the organic polymer and the inorganic filler.

Application as a Wetting Agent or Dispersant in Chemical Formulations

The primary function of lauryl sulfate salts in many chemical formulations is as a wetting agent or dispersant. drugbank.com A wetting agent reduces the surface tension of a liquid, allowing it to spread more easily over a solid surface. fineotex.com This is particularly important in agricultural formulations, where pesticides need to cover the waxy surfaces of leaves, and in industrial cleaners designed to penetrate and remove grime. fineotex.com

As a dispersant, lauryl sulfate salts prevent the agglomeration of solid particles in a liquid. ulprospector.com This is essential in the manufacturing of paints, inks, and pigments, where a stable and uniform dispersion is necessary for product quality and performance. elchemy.com The effectiveness of lauryl sulfate as a wetting and dispersing agent is attributed to its amphiphilic nature, which allows it to interact with both the liquid medium and the solid particles. drugbank.com

Advanced Analytical Methodologies for Trace Detection and Impurity Profiling

Development of Highly Sensitive Detection Methods in Complex Chemical Matrices

The detection of Myrtecaine (B1216821) lauryl sulfate (B86663) at trace levels, particularly in complex chemical matrices such as pharmaceutical formulations or environmental samples, requires highly sensitive and selective analytical methods. Given its ionic nature, chromatographic and electrophoretic techniques are particularly well-suited for its analysis.

Ion-Pair Chromatography (IPC): This technique is a powerful tool for the separation and quantification of ionic compounds like Myrtecaine lauryl sulfate. In reversed-phase IPC, a hydrophobic stationary phase is used with a mobile phase containing an ion-pairing reagent. For the analysis of the Myrtecaine cation, a large counter-ion would be added to the mobile phase to form a neutral ion-pair that can be retained and separated on the column. Conversely, for the lauryl sulfate anion, a cationic ion-pairing reagent would be employed.

Detection can be achieved using various detectors. While UV-Vis detection is common for many pharmaceutical compounds, the lauryl sulfate component lacks a significant chromophore. nih.gov Therefore, more universal detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred for the simultaneous analysis of both the cationic and anionic components of this compound. ijpsr.comthermofisher.com Mass spectrometry (MS) coupling with liquid chromatography (LC-MS) offers the highest selectivity and sensitivity, allowing for definitive identification and quantification at very low concentrations. nih.govmassbank.eu

Capillary Electrophoresis (CE): CE is another highly efficient separation technique for ionic species. libretexts.org In Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio. sciex.com This method can be optimized for the analysis of either the Myrtecaine cation or the lauryl sulfate anion. For complex mixtures, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be utilized to enhance separation by partitioning the neutral and ionic species between the aqueous buffer and micelles. sciex.com The use of ion-pairing agents in non-aqueous capillary electrophoresis can also be an effective strategy for the chiral separation of basic analytes like Myrtecaine. nih.gov

| Analytical Technique | Principle | Detector(s) | Key Advantages for this compound Analysis |

| Ion-Pair Chromatography (IPC) | Separation of ionic compounds by forming neutral ion pairs with a reagent in the mobile phase, which are then retained on a reversed-phase column. thermofisher.com | UV-Vis, CAD, ELSD, MS | - Good separation of both cation and anion. - MS coupling provides high sensitivity and specificity. |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in a capillary under the influence of an electric field. libretexts.orgwikipedia.org | UV-Vis, Diode Array Detector (DAD) | - High separation efficiency. - Low sample and solvent consumption. - Suitable for chiral separations. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov | Mass Spectrometer (e.g., QTOF) | - Definitive identification of the compound and its impurities. - High sensitivity for trace detection. |

Comprehensive Impurity Profiling and Identification of Synthetic By-products

A thorough understanding of the impurity profile of this compound is critical for ensuring its quality and safety. Impurities can originate from the starting materials, the manufacturing process, or degradation of the final product.

Impurities from Raw Materials:

Myrtecaine-related impurities: The synthesis of Myrtecaine may result in related substances that can be carried over into the final product. Reference standards for known Myrtecaine impurities are essential for their identification and quantification. pharmaffiliates.com

Lauryl Sulfate-related impurities: Commercial sodium lauryl sulfate can contain other chain-length alkyl sulfates (e.g., myristyl sulfate) and un-sulfated alcohols (e.g., dodecanol). nih.govdrugbank.com

Synthetic By-products: The formation of this compound involves an acid-base reaction between Myrtecaine (a tertiary amine) and lauryl sulfuric acid (or a salt exchange). Potential by-products could include unreacted starting materials or products from side reactions. The specific by-products would be dependent on the synthetic route employed.

Degradation Products: The stability of this compound under various conditions (e.g., heat, light, humidity, and pH) should be evaluated to identify potential degradation products. For instance, lauryl sulfate can undergo hydrolysis under hot, acidic conditions to yield lauryl alcohol. nih.gov

The identification and characterization of these impurities are typically achieved using hyphenated techniques like LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Impurity Type | Potential Examples | Analytical Techniques for Identification |

| Myrtecaine-Related Impurities | Starting materials, intermediates, and by-products from Myrtecaine synthesis. | HPLC with UV/MS detection, Reference standards. pharmaffiliates.com |

| Lauryl Sulfate-Related Impurities | Other alkyl sulfates (e.g., C10, C14, C16), un-sulfated alcohols (dodecanol), sodium chloride, sodium sulfate. nih.gov | HPLC with RI/ELSD/CAD detection, GC-MS (for alcohols). |

| Synthetic By-products | Unreacted Myrtecaine, unreacted lauryl sulfuric acid. | LC-MS, Titration. |

| Degradation Products | Lauryl alcohol (from hydrolysis of lauryl sulfate). nih.gov | GC-MS, HPLC with appropriate detection. |

Quality Control Strategies for Raw Materials and Finished Chemical Products

A robust quality control (QC) strategy is essential to ensure the consistent quality of this compound. This involves testing of the raw materials, in-process controls, and final product release testing.

Raw Material Testing:

Myrtecaine: The purity of the incoming Myrtecaine should be assessed using a suitable chromatographic method (e.g., HPLC with UV detection). The identity should be confirmed by techniques like FTIR or MS. The content of known and unknown impurities should be controlled within specified limits.

Lauryl Sulfuric Acid or its Salt: The purity of the lauryl sulfate source should be determined. This includes assaying the lauryl sulfate content and quantifying impurities such as other alkyl sulfates, un-sulfated alcohols, and inorganic salts. nih.gov

In-Process Controls: During the synthesis of this compound, in-process controls can be implemented to monitor the reaction completion and to ensure that critical process parameters are maintained. This can help in minimizing the formation of by-products.

Finished Product Testing: The finished this compound product should be tested against a set of specifications, which may include:

Assay: The content of both Myrtecaine and lauryl sulfate should be determined to ensure they are within the specified range and in the correct stoichiometric ratio. This can be achieved by titration methods or by chromatographic techniques like IPC.

Impurities: The levels of known and unknown impurities, as well as residual starting materials, should be controlled.

Physical Properties: Properties such as appearance, color, odor, and solubility should be monitored.

Water Content: The amount of water in the final product should be controlled as it can affect stability and handling properties.

Adherence to guidelines from organizations such as the International Organization for Standardization (ISO) can ensure the reliability and consistency of testing procedures. diplomatacomercial.com The use of certified reference materials for both Myrtecaine and sodium lauryl sulfate is crucial for the validation of analytical methods and for ensuring the accuracy of QC testing.

Future Directions in Myrtecaine Lauryl Sulfate Chemical Research

Exploration of Green Chemistry Approaches for Sustainable Synthesis

The chemical industry's shift towards sustainability has significant implications for the synthesis of surfactants like myrtecaine (B1216821) lauryl sulfate (B86663). nih.gov Future research will likely focus on developing environmentally benign synthesis routes that minimize waste and reduce reliance on petrochemical-based precursors. nih.govresearchgate.net

One promising avenue is the use of biocatalysis. researchgate.net Enzymes, such as lipases and aminoacylases, offer a green alternative to traditional chemical synthesis, which often involves harsh reagents like acyl chlorides. nih.govnih.gov Biocatalytic processes can be performed in aqueous media under mild conditions, offering high selectivity and reducing energy consumption. researchgate.netresearchgate.net Research could explore the enzymatic esterification of myrtecaine with a lauryl sulfate precursor, potentially derived from renewable feedstocks like plant oils. nih.gov The development of robust, immobilized enzymes could further enhance the economic feasibility and scalability of such processes. researchgate.net

Another green chemistry approach involves the use of novel, eco-friendly solvents. Deep eutectic solvents (DES), for instance, are being investigated as replacements for volatile organic compounds in chemical synthesis. rsc.org The synthesis of myrtecaine lauryl sulfate could be explored in a DES medium, potentially leading to improved reaction rates and easier product separation.

Table 1: Comparison of Potential Synthesis Routes for this compound

| Synthesis Route | Catalyst/Medium | Key Advantages | Research Focus |

|---|---|---|---|

| Conventional Synthesis | Chemical catalysts, organic solvents | Established methodology | Optimization of yield and purity |

| Biocatalysis | Immobilized Lipase | Mild reaction conditions, high selectivity, renewable | Enzyme screening, process optimization, substrate sourcing |

| Green Solvents | Deep Eutectic Solvents (DES) | Low toxicity, recyclability, potential for enhanced reactivity | Solvent screening, reaction kinetics, product recovery |

Deeper Computational Mechanistic Studies on Self-Assembly and Interactions

Understanding the self-assembly of this compound into aggregates like micelles is fundamental to controlling its properties. bohrium.com Computational modeling provides a powerful tool to investigate these phenomena at the molecular level. aalto.fi Future research will leverage advanced simulation techniques to gain deeper insights into the forces driving its aggregation and interaction with other molecules.

Molecular dynamics (MD) simulations can be employed to model the dynamic process of micellization, predicting key parameters such as the critical micelle concentration (CMC) and aggregation number. acs.orgacs.org These simulations can reveal the specific conformations of this compound molecules within a micelle and how factors like temperature and the presence of electrolytes influence aggregate structure. acs.org Coarse-grained models can be used to simulate larger systems over longer timescales, providing insights into phenomena like the transition from spherical to worm-like micelles. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure of the this compound molecule. 66.39.60pku.edu.cn These calculations are crucial for understanding the distribution of charge within the molecule, which governs electrostatic interactions between headgroups and with counterions. 66.39.60researchgate.net This information is essential for accurately parameterizing the force fields used in MD simulations and for explaining the molecule's interfacial behavior. rsc.org

Table 2: Computational Techniques in this compound Research

| Technique | Focus | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) | Self-assembly, aggregate morphology | CMC, aggregation number, micelle structure, dynamics |

| Quantum Chemistry (DFT) | Electronic structure, charge distribution | Partial atomic charges, electrostatic potential, headgroup interactions |

| QSAR Modeling | Structure-property relationships | Prediction of properties like aggregation number based on molecular descriptors |

Development of Miniaturized and High-Throughput Analytical Platforms

The characterization of surfactants and their formulations often requires sophisticated analytical techniques. A significant future trend is the development of miniaturized, high-throughput platforms, particularly those based on microfluidics and lab-on-a-chip technologies. rsc.orgelveflow.com These platforms offer numerous advantages, including reduced sample consumption, faster analysis times, and the ability to perform highly parallelized experiments. elveflow.comrsc.org

Droplet-based microfluidics can be used to study the dynamic properties of this compound at interfaces, such as its adsorption kinetics. rsc.orgwur.nl By generating and manipulating picoliter-sized droplets, researchers can create millions of isolated reaction compartments to screen how different conditions affect the surfactant's behavior. researchgate.net Microfluidic devices also provide a platform for studying the formation and stability of emulsions containing this compound, which is crucial for many of its potential applications. bohrium.comaip.org

For separation and quantification, high-performance liquid chromatography (HPLC) remains a cornerstone technique. alfachemic.com Future developments will focus on new stationary phases and detection methods tailored for complex surfactant mixtures. thermofisher.com Coupling HPLC with mass spectrometry (MS) provides a powerful tool for structural elucidation and trace analysis. bohrium.comthermofisher.com The development of high-throughput methods will be essential for quality control and formulation screening. acs.org

Novel Applications in Non-Biological Material Science and Engineering

While surfactants are widely used in consumer products, their unique ability to self-assemble and modify interfaces makes them valuable in advanced materials science. nih.gov Future research on this compound will likely explore its application in the synthesis and stabilization of nanomaterials. ijcmas.com

Surfactants play a critical role in controlling the size and shape of nanoparticles during their synthesis. rsc.org The this compound molecules can adsorb onto the surface of growing nanocrystals, directing their growth and preventing aggregation. rsc.orgijcmas.com By varying the surfactant concentration, it may be possible to tune the morphology of metal or metal oxide nanoparticles, thereby controlling their catalytic, optical, or electronic properties. ijcmas.comnih.gov

Furthermore, the interaction between this compound and polymers could be exploited to create novel structured materials. mdpi.com Surfactant-polymer complexes can exhibit unique rheological properties, forming gels or other viscoelastic systems. columbia.edu These materials could find applications as rheology modifiers in coatings, inks, or advanced fluids. The specific structure of the myrtecaine headgroup could impart unique interaction capabilities not seen with simpler surfactants.

Investigation into the Fundamental Chemical Interactions with Other Chemical Species

A deeper understanding of how this compound interacts with other chemical species is crucial for designing effective formulations. Future research will focus on quantifying these interactions and understanding the underlying molecular mechanisms.

The interaction with polymers is a particularly important area. rsc.org The binding of surfactant molecules to a polymer chain can drastically alter the properties of both components. columbia.edu This interaction typically begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the CMC. mdpi.com Techniques such as surface tensiometry, rheology, and various spectroscopic methods can be used to study these interactions. mdpi.com The nature of the interaction can be electrostatic or hydrophobic, and the unique structure of this compound may lead to complex binding behaviors. mdpi.comrsc.org The molecular architecture of the polymer and the surfactant are both critical in determining the nature of the self-assembly. rsc.orgresearchgate.net

Interactions with other small molecules, such as co-surfactants or active ingredients in a formulation, are also critical. The formation of mixed micelles with other surfactants can lead to synergistic effects, improving performance. Understanding these fundamental interactions will allow for the rational design of complex fluid systems with tailored properties.

Q & A

Q. How can researchers address the lack of long-term toxicity data for this compound?

- Methodological Answer : Design longitudinal in vivo studies using OECD guidelines (e.g., 90-day subchronic toxicity tests). Pair with in silico toxicogenomics to predict chronic effects. Publish preliminary data in preprints to solicit peer feedback before final validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.